molecular formula C15H20N2O3 B12735427 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)- CAS No. 88655-24-7

2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)-

Cat. No.: B12735427
CAS No.: 88655-24-7
M. Wt: 276.33 g/mol
InChI Key: KSDXBUICEIRYRC-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)- is a synthetic organic compound belonging to the pyrimidinedione class This compound is characterized by its unique structure, which includes a pyrimidinedione core and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)- typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea to form the pyrimidinedione core. This intermediate is then subjected to alkylation with 2-(4-ethoxy-3-methylphenyl)ethyl bromide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-phenylethyl)-: Lacks the ethoxy and methyl substituents on the phenyl ring.

    2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-methoxyphenyl)ethyl)-: Contains a methoxy group instead of an ethoxy group.

    2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-ethylphenyl)ethyl)-: Has an ethyl group instead of a methyl group on the phenyl ring.

Uniqueness

The presence of the ethoxy and methyl substituents on the phenyl ring of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)- imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets

Properties

CAS No.

88655-24-7

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

1-[2-(4-ethoxy-3-methylphenyl)ethyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C15H20N2O3/c1-3-20-13-5-4-12(10-11(13)2)6-8-17-9-7-14(18)16-15(17)19/h4-5,10H,3,6-9H2,1-2H3,(H,16,18,19)

InChI Key

KSDXBUICEIRYRC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2CCC(=O)NC2=O)C

Origin of Product

United States

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